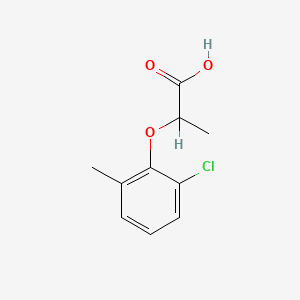

2-(2-Chloro-6-methylphenoxy)propanoic acid

Description

Historical Context and Development of Aryloxyalkanoic Acid Herbicides

The era of chemical weed control was revolutionized after 1945 with the development and introduction of the first phenoxyacetic acid herbicides. ilo.org Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) offered farmers an inexpensive and effective method to selectively remove broadleaf weeds from grass crops, dramatically transforming agricultural productivity. ilo.orgwikipedia.org These early discoveries spurred further research into related structures.

This research led to the development of phenoxypropionic acids, analogues that feature an additional methyl group on the carboxylic acid side chain. wikipedia.org This structural modification creates a chiral center, a key feature influencing herbicidal efficacy. The most prominent member of this second-generation group is mecoprop (B166265), which was introduced to the market and became a widely used herbicide for controlling broadleaf weeds. wikipedia.orgnih.gov The development of these compounds highlighted the critical importance of both the substitution pattern on the aromatic ring and the stereochemistry of the side chain in determining a molecule's biological activity.

Academic Significance of 2-(2-Chloro-6-methylphenoxy)propanoic acid in Agricultural and Environmental Chemistry

The specific isomer this compound is not a major commercial herbicide. Its significance is primarily academic, serving as a comparative compound in the study of structure-activity relationships (SAR) within the phenoxy acid class. The herbicidal potency of these molecules is highly sensitive to the placement of substituents on the phenoxy ring.

In contrast, its isomer, mecoprop, which has the chemical name 2-(4-chloro-2-methylphenoxy)propanoic acid, is a highly successful and widely studied herbicide. nih.govnih.gov The difference in the positions of the chlorine and methyl groups on the aromatic ring—positions 2 and 6 for the subject compound versus positions 4 and 2 for mecoprop—dramatically influences the molecule's ability to fit into and interact with the target auxin-binding proteins in a plant. The lack of commercialization and extensive research on the 2-chloro-6-methyl isomer strongly suggests that its specific configuration results in poor herbicidal activity compared to the 4-chloro-2-methyl (mecoprop) isomer.

| Property | This compound | Mecoprop (Isomer) |

| IUPAC Name | This compound | 2-(4-Chloro-2-methylphenoxy)propanoic acid |

| Structure |  |  |

| Substitution | Chlorine at C2, Methyl at C6 | Chlorine at C4, Methyl at C2 |

| Commercial Use | Not a known commercial herbicide | Widely used commercial herbicide nih.gov |

In environmental chemistry, the focus on phenoxy acid herbicides involves understanding their fate and transport, including processes like biodegradation. Studies on mecoprop show that it can be degraded by soil microorganisms, though it can be persistent in certain conditions and is sometimes detected in groundwater. nih.gov While no specific environmental studies on this compound are prominent, its academic value would lie in comparative degradation studies to understand how isomer structure affects environmental persistence and microbial breakdown pathways.

Structural Classification and Research Relevance within Growth Regulator Herbicides

This compound is structurally classified as a phenoxypropionic acid herbicide. These compounds belong to the synthetic auxin class of herbicides, categorized as HRAC (Herbicide Resistance Action Committee) Group 4 (previously Group O). Their mode of action involves mimicking the plant hormone IAA, which disrupts normal cell growth, leading to epinasty, stem twisting, and ultimately the death of susceptible broadleaf species. nih.gov

A critical aspect for research and commercial application is the chirality of phenoxypropionic acids. The presence of a stereocenter at the C2 position of the propanoic acid chain means the compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-enantiomers.

For the active herbicide mecoprop, extensive research has demonstrated that herbicidal activity resides almost exclusively in the (R)-enantiomer, now commercially sold as Mecoprop-P (B95672). nih.gov The (S)-enantiomer is biologically inactive as a herbicide. This enantioselectivity is a key area of research, as using the pure, active enantiomer allows for lower application rates, reducing the chemical load on the environment.

The research relevance of this compound is intrinsically tied to this principle. It is presumed that if this isomer were to exhibit any herbicidal activity, it would also be enantioselective. Its primary role in research would be as a tool to probe the specific steric and electronic requirements of the plant's auxin receptor sites. The fact that it is not an active commercial product indicates that its particular 3D structure, dictated by the 2,6-substitution and its chirality, does not effectively mimic IAA to induce a herbicidal effect.

| Property | Mecoprop |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid |

| CAS Number | 93-65-2 (for racemate) |

| Herbicide Class | Synthetic Auxin (HRAC Group 4) |

| Chirality | Exists as (R) and (S) enantiomers |

| Active Enantiomer | (R)-mecoprop (Mecoprop-P) nih.gov |

| Mode of Action | Mimics plant hormone IAA, causing uncontrolled growth nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-3-5-8(11)9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRVMDZDXFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957259 | |

| Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35851-12-8 | |

| Record name | Propanoic acid, 2-(2-chloro-6-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035851128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Stereochemical Investigations

Methodologies for the Enantioselective Synthesis of 2-(2-Chloro-6-methylphenoxy)propanoic acid

The production of single enantiomers of chiral compounds like this compound is of significant interest. Enantioselective synthesis aims to produce a specific stereoisomer, which is often the more active or desired form of the molecule.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.gov These are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While specific examples for the synthesis of this compound are not extensively detailed in publicly available literature, the general principles of using chiral auxiliaries, such as Evans oxazolidinones or Corey's chiral auxiliaries, would be applicable. nih.gov These auxiliaries create a chiral environment that favors the formation of one enantiomer over the other during key bond-forming steps.

Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of related 2-aryloxypropanoic acids, catalytic methods involving chiral ligands and transition metals have been explored. These methods offer the advantage of high turnover numbers and the ability to produce optically active products in high yields and enantiomeric excesses.

When an enantioselective synthesis is not employed, a racemic mixture (a 1:1 mixture of both enantiomers) is often the initial product. Resolution techniques are then used to separate these enantiomers. A common and effective method for the resolution of racemic carboxylic acids is through the use of chiral high-performance liquid chromatography (HPLC). For the closely related compound, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop or CMPP), direct enantiomeric resolution has been successfully demonstrated using an Enantiopac (alpha 1-acid glycoprotein) chiral HPLC column. nih.gov Another approach involves the derivatization of the racemic acid into diastereomers using a chiral resolving agent, followed by separation using standard chromatography techniques. nih.gov

Table 1: Chiral HPLC for Resolution of a Related Compound

| Compound | Chiral Stationary Phase | Observation | Reference |

|---|---|---|---|

| 2-(4-chloro-2-methylphenoxy)propanoic acid | Enantiopac (alpha 1-acid glycoprotein) | Direct resolution of enantiomers | nih.gov |

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, which belongs to the phenoxypropionic acid class of herbicides, SAR studies involve synthesizing a series of analogs with systematic variations in their structure. These variations can include changing the position and nature of substituents on the aromatic ring, modifying the propanoic acid side chain, or altering the ether linkage.

For instance, studies on related 2-phenoxybenzamides and 2-(3-benzoylphenyl)propanoic acid derivatives have demonstrated how modifications to the core structure can significantly impact biological activity. mdpi.comtechnologynetworks.com The synthesis of these analogs typically follows established synthetic routes, such as the Williamson ether synthesis to form the phenoxy linkage, followed by modifications to the aromatic ring or the carboxylic acid group. The resulting analogs are then tested for their herbicidal efficacy to build a comprehensive SAR profile.

Spectroscopic and Chromatographic Techniques in Synthetic Characterization

The characterization of newly synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. While specific spectral data for this compound is not readily available in the searched literature, the expected signals can be predicted based on its structure. For the closely related (S)-2-(4-chloro-2-methylphenoxy)propanoic acid, NMR data is available through databases like NMRShiftDB. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid like this compound would be expected to show a characteristic broad O-H stretch from the carboxylic acid group and a strong C=O stretch.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

|---|---|

| ¹H NMR | Aromatic protons, methine proton (CH), methyl protons (CH₃) on the ring, and methyl protons (CH₃) on the propanoic acid chain. |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (C=O), carbon attached to the oxygen, and methyl carbons. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch, and C-Cl stretch. |

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the synthesized compound and to separate enantiomers in the case of chiral resolution. Reversed-phase HPLC is a common method for the analysis of phenoxy acid herbicides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives of the compound, providing both separation and structural information from the mass spectrum.

Environmental Fate and Biogeochemical Cycling

Photodegradation Pathways and Kinetics in Aquatic Systems

Photochemical degradation can be a pathway for the transformation of 2-(2-Chloro-6-methylphenoxy)propanoic acid in aquatic environments, although it is not considered a major degradation route in soil or groundwater. service.gov.uk The process involves the absorption of light energy, which can lead to the breakdown of the molecule.

In aqueous solutions, the photodegradation of this compound has been observed. service.gov.uk Studies using nanostructured N-doped TiO2 as a photocatalyst under visible light have shown the formation of chloride ions, indicating the breakdown of the chloro-aromatic structure. mdpi.com The release of chloride is a slower process compared to the degradation of the parent molecule, suggesting the formation of chlorinated aliphatic intermediates. mdpi.com The pH of the water can also influence the rate of photodegradation. mdpi.com For instance, the photocatalytic degradation of mecoprop (B166265) was found to be related to its pKa value. mdpi.com

Advanced Oxidation Processes (AOPs), such as UV/H2O2 and photo-Fenton, have demonstrated effectiveness in degrading this compound in water. ut.ac.ir These processes generate highly reactive hydroxyl radicals that can rapidly break down the herbicide. ut.ac.ir The presence of dissolved organic matter and other ions in natural surface water can, however, inhibit the performance of AOPs by scavenging UV light and reacting with the hydroxyl radicals. ut.ac.ir

It's important to note that while photodegradation occurs at the surface, its significance diminishes in deeper soil layers and groundwater where light penetration is limited. service.gov.uk

Microbial Biotransformation and Biodegradation Mechanisms in Soil and Water

The primary mechanism for the dissipation of this compound in soil and water is microbial biodegradation. service.gov.ukresearchgate.net This process is carried out by a diverse range of microorganisms that can utilize the herbicide as a source of carbon and energy. nih.govnih.gov

The rate of biodegradation can vary significantly depending on environmental conditions and the microbial populations present. service.gov.uk In topsoil, degradation is commonly observed and can be relatively rapid, while the rate decreases significantly with increasing soil depth. service.gov.ukgeus.dk

The microbial degradation of this compound proceeds through the formation of several intermediate compounds. A key initial step is the cleavage of the ether bond, resulting in the formation of the corresponding chlorophenol, specifically 4-chloro-2-methylphenol (B52076). nih.govresearchgate.net This chlorophenol is a major transformation product. nih.gov

Further degradation of the aromatic ring can occur, leading to the formation of other intermediates. For instance, in some degradation pathways, pyruvate (B1213749) has been identified as a product derived from the aliphatic side chain. researchgate.net The subsequent transformation of 4-chloro-2-methylphenol can involve a monooxygenase enzyme, leading to a substituted catechol. researchgate.net This catechol can then undergo ring cleavage as part of the ortho- or meta-cleavage pathways. researchgate.netnih.gov

Under certain environmental conditions, such as photochemical processes, nitrated derivatives of the chlorophenol, like 4-chloro-2-methyl-6-nitrophenol, can be formed. nih.govresearchgate.net These nitrated transformation products can be more persistent in the environment than the parent compound. nih.gov

A simplified degradation pathway can be illustrated as follows: this compound → 4-chloro-2-methylphenol → Substituted Catechol → Ring Cleavage Products → CO2 + H2O + Cl-

The biodegradation of this compound is facilitated by specific enzymes produced by various soil and water microorganisms. A key enzyme often involved in the initial step of degradation is an α-ketoglutarate-dependent dioxygenase, which is encoded by genes such as the class III tfdA genes. researchgate.net This enzyme is responsible for cleaving the ether linkage of the phenoxyalkanoic acid. researchgate.net

Several bacterial species have been identified as being capable of degrading this herbicide. These include members of the genera Sphingomonas, Alcaligenes, Pseudomonas, Flavobacterium, and Acinetobacter. nih.govnih.govresearchgate.netoup.com For example, Sphingomonas herbicidovorans can utilize both enantiomers of mecoprop as its sole source of carbon and energy. nih.govnih.gov A consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was also found to degrade the (R)-(+)-isomer of mecoprop. researchgate.netoup.com In some cases, a synergistic microbial community is required for degradation, where no single species can break down the compound alone. nih.govnih.gov

The degradation process often involves the proliferation of bacteria harboring the specific catabolic genes. researchgate.netgeus.dk Studies have shown that the degradation of mecoprop-P (B95672) is associated with an increase in the number of class III tfdA genes. researchgate.netgeus.dk The enzymatic pathway continues with the metabolism of the resulting chlorophenol, often via a monooxygenase that converts it to a catechol, which is then subject to ring fission by catechol dioxygenases. researchgate.net

The rate of microbial degradation of this compound is significantly influenced by a variety of environmental factors.

Oxygen Levels: Biodegradation is generally more rapid under aerobic conditions. service.gov.uk Limited degradation has been observed in nitrate-reducing environments, and it is not typically seen in methanogenic or sulphate-reducing aquifer conditions. service.gov.uk

Temperature: Temperature affects microbial activity and, consequently, the rate of degradation. nih.govmdpi.com

Soil Moisture: Soil moisture content plays a crucial role. Longer half-lives have been observed in both dry and flooded soils compared to moist soil, indicating that optimal moisture levels are necessary for efficient degradation. service.gov.uk

Organic Matter: The presence of soil organic matter is a key factor. mdpi.com It can enhance the sorption of the herbicide, potentially reducing its bioavailability for degradation. researchgate.net However, the addition of exogenous organic matter can also stimulate microbial activity, leading to accelerated degradation. mdpi.comnih.gov

pH: Soil and water pH can affect both the chemical state of the herbicide and the activity of microbial populations. researchgate.netmsu.edu The pKa of this compound is around 3.11–3.78, meaning it will be mostly in its anionic form at neutral pH. service.gov.ukmdpi.com This can influence its sorption and mobility.

Concentration: The initial concentration of the herbicide can also impact degradation kinetics. A shift from non-growth-linked to growth-linked mineralization has been observed as the concentration increases. researchgate.netresearchgate.net

The half-life of mecoprop-P in topsoil ( <30 cm depth) has been reported to be approximately 12 days, increasing significantly with depth to over 84 days at 70–80 cm. geus.dk

This compound is a chiral compound, existing as two stereoisomers (enantiomers): the (R)-enantiomer and the (S)-enantiomer. Microbial degradation of this herbicide is often enantioselective, meaning that one enantiomer is degraded preferentially over the other. nih.govresearchgate.net

Several studies have demonstrated this phenomenon. For example, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected. researchgate.netoup.comoup.com In contrast, Sphingomonas herbicidovorans can degrade both enantiomers, but it degrades the (S)-enantiomer much faster than the (R)-enantiomer. nih.govnih.gov This suggests the presence of specific enzymes for the degradation of each enantiomer within this bacterium. nih.govnih.gov

The enantioselectivity of degradation can be influenced by the specific microbial community present, as well as by soil type and pH. researchgate.net For instance, aerobic microorganisms have shown little enantioselectivity or a preference for the R-isomer, while anaerobic denitrifying organisms have exhibited S-selectivity. researchgate.net The persistence of the less-degraded enantiomer can be a concern in some environments.

Sorption, Desorption, and Leaching Dynamics in Diverse Soil Matrices

The movement of this compound through the soil profile is largely controlled by sorption, desorption, and leaching processes. Due to its relatively high water solubility and the fact that it is primarily in an anionic form at typical environmental pH, it has a relatively low tendency to sorb to soil particles. service.gov.uk

Sorption is principally to soil organic matter. service.gov.uk The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this sorption potential. A calculated Koc value for mecoprop is 68 mL/g. service.gov.uk The addition of organic matter, such as peat, to soil has been shown to increase the persistence of the herbicide in some soil types by increasing sorption, while in other soils, it can decrease persistence. researchgate.net

Because of its limited sorption, this compound is considered to be relatively mobile and subject to leaching, which is the downward movement of the compound with percolating water. service.gov.ukmdpi.commdpi.com This creates a potential for it to reach groundwater. researchgate.net The extent of leaching is influenced by soil texture, with more leaching observed in soils with lower organic matter and clay content. nih.gov Studies have shown that the addition of organic matter can decrease the leaching rate. nih.gov Preferential flow paths in soil can also lead to rapid and deeper leaching than would be predicted by simple models. mdpi.com

The table below summarizes the key processes and factors influencing the environmental fate of this compound.

Table 1: Summary of Environmental Fate Processes for this compound

| Process | Key Factors | Outcome |

|---|---|---|

| Photodegradation | Light exposure, water pH, presence of photocatalysts | Minor degradation pathway, primarily at the surface. |

| Biodegradation | Microbial community, oxygen, temperature, moisture, pH, organic matter, concentration | Primary degradation pathway in soil and water. |

| Sorption/Desorption | Soil organic matter content, pH | Low to moderate sorption, primarily to organic matter. |

| Leaching | Low sorption, soil texture, rainfall/irrigation | Potential for movement to groundwater due to mobility. |

| Enantioselectivity | Specific microbial populations | Preferential degradation of one enantiomer over the other. |

Chemical Compounds Mentioned

| Chemical Name |

| 2,4-D |

| 2,4-DB |

| 2,4-dichloro-6-nitrophenol |

| 2,4-dichlorophenol |

| 2,4-Dichlorophenoxyacetic acid |

| This compound |

| 2-methyl-4-chlorophenoxyacetic acid |

| 2-Phenoxypropionic acid |

| 3-chloro-2-methylpropionic acid |

| 4-chloro-2-methyl-6-nitrophenol |

| 4-chloro-2-methylphenol |

| Acetic acid |

| Ametryn |

| Atrazine |

| Benfluralin |

| Bentazone |

| Benzoic acid |

| Boscalid |

| Catechol |

| Clopyralid |

| Dalapon |

| Diazinon |

| Dichlorprop (B359615) |

| Dichlorprop-P |

| Diuron |

| Glucose |

| Hexazinone |

| Irgarol |

| Isoproturon |

| Lindane |

| MCPA |

| MCPB |

| Mecoprop |

| Mecoprop-P |

| Metolachlor |

| Parathion |

| Phorate |

| Propionic acid |

| Pyruvate |

| S-metolachlor |

| Sulfometuron-methyl |

| Terbutryn |

| Tramadol |

| Venlafaxine |

Influence of Soil Physicochemical Parameters on Compound Mobility

Modeling Approaches for Predicting Environmental Transport

There are currently no specific environmental transport models that have been developed or validated for this compound. Predicting the environmental transport of this compound would likely involve the use of generic pesticide fate and transport models. These models would require input data on its specific physicochemical properties, such as its soil-water partition coefficient (Kd), organic carbon-water partition coefficient (Koc), and degradation rates under various environmental conditions. Without empirical data for these parameters for this compound, any modeling effort would be based on estimations and would have a high degree of uncertainty.

Volatilization and Atmospheric Transport Studies

Specific studies on the volatilization and atmospheric transport of this compound have not been found in the reviewed scientific literature. Volatilization potential is generally related to a compound's vapor pressure and Henry's Law constant. Without this data, it is difficult to assess the likelihood of significant atmospheric transport. For similar phenoxy herbicides, volatilization is generally not considered a primary dissipation pathway, especially for the salt formulations which have very low vapor pressures.

Persistence and Environmental Half-Life Determinations in Various Ecosystems

There is a lack of specific data on the persistence and environmental half-life of this compound in various ecosystems. The persistence of a pesticide is a critical factor in its environmental risk assessment and is typically expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial activity. While studies exist for the more common isomer, mecoprop, this information cannot be directly extrapolated to this compound due to potential differences in microbial degradation pathways and rates.

Mechanisms of Action in Plant Systems

Molecular and Cellular Mechanisms of Herbicide Action

The herbicidal activity of 2-(2-Chloro-6-methylphenoxy)propanoic acid is rooted in its ability to interfere with fundamental plant growth processes at the molecular and cellular levels.

Mecoprop (B166265) is a synthetic auxin herbicide that functions by mimicking the natural plant growth hormone indole-3-acetic acid (IAA). ucanr.eduyoutube.comwikipedia.orgwordpress.com Its primary mode of action involves the disruption of normal plant hormonal pathways. youtube.com By binding to auxin receptors in plant cells, mecoprop initiates an uncontrolled and abnormal growth response, particularly in susceptible broadleaf weeds. youtube.comresearchgate.net This overload of the plant's natural auxin response systems leads to a cascade of disruptive physiological events. nih.gov

The compound is recognized by the same nuclear receptor proteins that bind IAA, specifically the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. nih.gov Studies comparing various phenoxy-carboxylate auxins found that mecoprop and dichlorprop (B359615) exhibited significantly higher binding affinity to the TIR1 receptor than related compounds like 2,4-D and MCPA. nih.gov This binding event triggers the degradation of Aux/IAA proteins, which are transcriptional regulators. The removal of these repressors allows for the uncontrolled expression of auxin-regulated genes, leading to the characteristic symptoms of exposure. nih.gov This hormonal interference disrupts the plant's ability to regulate its own development, ultimately causing death. wordpress.com

Exposure to auxin-mimicking herbicides induces significant changes in gene expression and protein profiles in susceptible plants. While specific transcriptomic studies on mecoprop are limited, research on the closely related herbicide 2,4-D provides a model for the expected molecular response. Transcriptomic analysis following 2,4-D application reveals a distinct footprint related to reactive oxygen species (ROS) in peroxisomes during early responses. nih.gov At later stages, other organelles like mitochondria and chloroplasts become involved. nih.gov

A key finding in these studies is the identification of a group of 2,4-D-responsive transcripts dependent on acyl-coenzyme A oxidase 1 (ACX1), a source of ROS. nih.gov These transcripts are linked to auxin biosynthesis, metabolism, and signaling pathways. nih.gov Specifically, the auxin receptor AFB3, a component of the ubiquitin ligase complex that targets AUX/IAA proteins for degradation, appears to act downstream of the ROS signal and is implicated in the epinastic (twisting) phenotype induced by the herbicide. nih.gov This suggests that the cellular damage pathway involves a complex interplay between hormonal signaling and oxidative stress, leading to widespread changes in the plant's transcriptome and proteome. Plant epidermal proteomics is a useful approach for identifying differentially expressed proteins, including defense-related proteins, during plant-pathogen interactions, and similar methods could be applied to study herbicide response. nih.gov

The hormonal disruption caused by mecoprop manifests in several key cellular and physiological processes. The most prominent effect is the uncontrolled and abnormal cell division and elongation. youtube.comresearchgate.net This leads to visible symptoms such as twisting (epinasty) of stems and leaves, leaf cupping, and stem cracking. wordpress.comoekotoxzentrum.ch The compound interferes with normal plant cell formation, resulting in distorted growth. ucanr.edu In grass species, tolerance is attributed to specialized sclerenchyma cells around the vascular tissue, which prevent the vascular tubes from collapsing during the twisting, a feature less developed in susceptible broadleaf weeds. wordpress.com

Biochemical Interactions with Non-Target Biota (Excluding toxicity/safety profiles)

Beyond its target plant species, this compound interacts with various organisms in the environment, particularly in soil and aquatic systems.

Mecoprop is subject to biodegradation by soil microorganisms, which use the compound as a source of carbon and energy. service.gov.uk This process is a key factor in its environmental dissipation. researchgate.net The degradation is primarily carried out by bacteria, with several species and consortia identified as being capable of breaking down the herbicide. researchgate.netoup.com

The initial step in the microbial degradation of phenoxyalkanoic acid herbicides like mecoprop is often catalyzed by the enzyme α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene. nih.gov Studies have shown that the proliferation of class III tfdA genes, in particular, is associated with the degradation of mecoprop in both topsoil and sub-soil. researchgate.netnih.gov The rate of degradation, and thus the activity of these microbial enzymes, is influenced by environmental factors such as soil depth; the half-life of mecoprop-p (B95672) increases significantly from approximately 12 days in topsoil (<30 cm) to over 84 days at greater depths (70–80 cm). researchgate.netgeus.dk

The application of herbicides can also have a broader impact on general soil microbial enzyme activities. For instance, studies on herbicide mixtures have shown a reduction in dehydrogenase activity (DHA), a general indicator of microbial activity in soil. mdpi.com Conversely, long-term fertilization practices that alter microbial communities also influence the activity of enzymes involved in carbon and nitrogen cycling, such as β-xylosidase and β-N-acetylglucosaminidase. mdpi.com The interaction of mecoprop with the soil microbiome is therefore complex, involving specific enzymatic degradation of the compound itself and potential broader effects on the enzymatic functions of the soil community.

Interactive Table 1: Bacterial Species Implicated in Mecoprop Degradation This table summarizes bacterial species that have been identified in research studies as capable of degrading mecoprop.

| Bacterial Species | Key Finding | Reference |

|---|---|---|

| Alcaligenes denitrificans | Isolated as part of a consortium that degrades the (R)-(+)-isomer of mecoprop. Was eventually able to grow on mecoprop as a sole carbon source. | researchgate.netoup.com |

| Pseudomonas glycinea | Component of a three-bacteria consortium that utilized mecoprop as a growth substrate. | researchgate.net |

| Pseudomonas marginalis | Component of a three-bacteria consortium that utilized mecoprop as a growth substrate. | researchgate.net |

| Burkholderia glathei | Identified as a dominant species in an enrichment culture grown on R-mecoprop, implicating it in the degradation process. | nih.gov |

Studies have been conducted to determine the specific sensitivity of various aquatic plant species. A microcosm study revealed a wide range of sensitivity among dicotyledonous species, confirming that they are significantly more susceptible than monocot species. researchgate.net For example, Ranunculus aquatilis was identified as a highly sensitive species. researchgate.net The physiological responses of algae to herbicides in general include inhibition of photosynthetic electron transport and the generation of reactive oxygen species (ROS), which leads to oxidative stress. frontiersin.orgresearchgate.net These mechanistic responses disrupt cellular function and can inhibit growth and biomass accumulation. researchgate.net

Interactive Table 2: Sensitivity of Select Dicotyledonous Aquatic Plants to Mecoprop-P This table presents the 50% effect concentration (EC50) values, which represent the concentration at which a 50% reduction in a measured endpoint (e.g., growth) is observed.

| Plant Species | EC50 (µg/L) | Reference |

|---|---|---|

| Ranunculus aquatilis | 46.9 | researchgate.net |

| Ludwigia repens | 656.4 | researchgate.net |

Enantioselective Differences in Biological Activity and Metabolism

The phenomenon of chirality results in the two enantiomers of this compound possessing different biological and physiological properties. This stereoselectivity is evident in the compound's herbicidal efficacy, its interaction with plant hormone receptors, and the way it is absorbed, transported, and metabolized by different plant species.

Herbicidal Activity and Receptor Interaction

The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as mecoprop-P. wikipedia.orgherts.ac.ukherts.ac.uk The (S)-(-)-enantiomer is considered herbicidally inactive or possesses substantially lower activity. wikipedia.org This difference is rooted in the specific interaction with the plant's auxin perception machinery. Phenoxyalkanoic acids like mecoprop mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. wikipedia.orgscbt.com

The molecular basis for this enantioselectivity lies in the differential binding affinity of the enantiomers to the auxin co-receptor complex, specifically the Transport Inhibitor Response 1 (TIR1) F-box protein. nih.gov Research using model compounds dichlorprop and mecoprop has shown that the (R)-enantiomer binds preferentially to the TIR1-IAA7 co-receptor complex. nih.gov This stronger binding affinity of the (R)-form triggers the downstream signaling cascade that results in the herbicidal effect. The (S)-enantiomer, due to its different spatial arrangement, does not fit as effectively into the receptor's binding pocket, leading to a lack of herbicidal action. nih.gov

Differential Uptake and Translocation in Plants

In addition to differences in receptor binding, the enantiomers of mecoprop exhibit different rates of uptake and translocation within plants. For a foliar-applied herbicide to be effective, it must be absorbed by the leaves and transported to its sites of action within the plant. scbt.commst.edu

**Table 1: Enantioselective Uptake and Translocation of Mecoprop in Arabidopsis thaliana*** *This table summarizes findings from in vivo tracking studies using ¹⁴C-labeled mecoprop enantiomers, highlighting the preferential absorption and movement of the active (R)-isomer.

| Parameter | (R)-Mecoprop | (S)-Mecoprop | Finding | Source |

| Plant Absorption | Greater | Lower | The herbicidally active (R)-enantiomer is absorbed more efficiently by the plant. | nih.gov |

| Translocation to Nucleus | Enhanced | Reduced | The (R)-enantiomer is more effectively transported to its site of action. | nih.gov |

Enantioselective Metabolism in Plants

Once absorbed, herbicides are subjected to metabolic processes within the plant, which typically involve detoxification pathways. The metabolism of mecoprop is also enantioselective and varies between different types of plants.

Investigations into the biodegradation of racemic mecoprop applied to various plant species have revealed distinct patterns. In susceptible broadleaf weeds, the target of the herbicide, there is a preferential and faster degradation of the herbicidally inactive S-(-) enantiomer. mst.edunih.gov Conversely, the degradation of both enantiomers in grass species, which are generally tolerant to this herbicide, occurs without significant enantioselectivity. mst.edunih.gov This suggests that susceptible plants can, to some extent, selectively metabolize the less harmful enantiomer.

Table 2: Patterns of Mecoprop Degradation in Different Plant Types This table outlines the observed degradation patterns of mecoprop enantiomers when applied as a racemic mixture to various plant categories.

| Plant Category | Degradation Pattern | Outcome | Source |

| Broadleaf Weeds | Enantioselective: Preferential degradation of the S-(-) enantiomer. | The herbicidally active (R)-enantiomer persists longer, leading to plant death. | mst.edunih.gov |

| Turf Grasses | Non-enantioselective: Both enantiomers degrade at similar, slow rates. | Plants are generally unharmed. | mst.edunih.gov |

| Medium Red Clover | Non-enantioselective: Both enantiomers degrade rapidly at equal rates. | Plant is killed despite rapid degradation. | mst.edu |

In soil environments, the enantioselective degradation is often driven by microbial populations. For instance, some bacterial consortia, such as Alcaligenes denitrificans, have been found to exclusively degrade the (R)-(+)-isomer, while the (S)-(-)-enantiomer remains unaffected. oup.comresearchgate.net In contrast, other bacteria like Sphingomonas herbicidovorans can degrade both enantiomers but metabolize the (S)-enantiomer at a much faster rate than the (R)-enantiomer. nih.govnih.gov

Analytical Methodologies for Environmental Monitoring and Research

Extraction and Sample Preparation Techniques from Complex Environmental Matrices (e.g., soil, water, plant tissue)

The initial and critical step in the analysis of 2-(2-Chloro-6-methylphenoxy)propanoic acid from environmental samples is the effective extraction and cleanup of the analyte from the matrix. The choice of method depends on the sample type (soil, water, or plant tissue) and the subsequent analytical technique.

For water samples , solid-phase extraction (SPE) is a commonly employed technique. nih.gov The pH of the water sample is typically adjusted to be acidic (less than 4.8) to ensure that the carboxylic acid group of the molecule is protonated, which enhances its retention on nonpolar sorbents like C18 or polymeric phases. nih.gov After loading the sample, the cartridge is washed to remove interferences and the analyte is then eluted with an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

For soil samples , the process often begins with a solvent extraction. A common procedure involves mixing the soil with a sodium hydroxide (B78521) solution and methanol, followed by heating to hydrolyze any ester forms of the herbicide to the parent acid. epa.gov The sample is then acidified to a low pH (around 3) to protonate the analyte. epa.gov Subsequent cleanup can be achieved using techniques like dispersive solid-phase extraction (dSPE), which is a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. epa.govmdpi.com This cleanup step may use a combination of sorbents like magnesium sulfate, graphitized carbon black, and aluminum oxide to remove interfering matrix components. epa.gov

In the case of plant tissues , homogenization is a crucial first step to ensure a representative sample is analyzed. epa.gov Similar to soil analysis, a QuEChERS-based approach is often effective. mdpi.com This involves extracting the homogenized sample with an acidified organic solvent, typically acetonitrile with formic acid, followed by a cleanup step using dSPE with materials like MgSO4, Florisil, and Graphitized Carbon Black (GCB) to remove pigments and other interferences. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound in environmental analysis. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of phenoxy acid herbicides. thegoodscentscompany.comrsc.org Due to the low volatility and polar nature of the carboxylic acid group, derivatization is a necessary step before GC analysis. thegoodscentscompany.com Methylation, using reagents like trimethylsilyldiazomethane, is a common derivatization procedure to convert the acid into its more volatile methyl ester. thegoodscentscompany.com

The derivatized sample is then injected into the GC system, where it is separated from other compounds on a capillary column. The mass spectrometer serves as a highly specific and sensitive detector, identifying the compound based on its characteristic mass spectrum and retention time. core.ac.ukthepharmajournal.com GC-MS provides reliable quantification and confirmation of the analyte's presence. thegoodscentscompany.comjmchemsci.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing acidic herbicides like this compound in recent years. nih.govlcms.cz A significant advantage of LC-MS/MS is that it can often analyze these compounds directly without the need for a derivatization step, simplifying sample preparation and reducing analysis time. lcms.czunimi.it

Separation is typically achieved using reversed-phase columns, such as a C18 column. epa.govmdpi.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acidifier like formic acid added. nih.govepa.gov The addition of formic acid is crucial for obtaining good peak shapes and enhancing chromatographic retention by suppressing the ionization of the carboxylic acid group. nih.gov

Detection is most commonly performed using an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for acidic compounds that readily form [M-H]⁻ ions. nih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for detection at very low levels (sub-µg/L). nih.govepa.govmdpi.com This high specificity is achieved by monitoring a specific fragmentation transition from a precursor ion to a product ion.

Table 1: Example of LC-MS/MS Parameters for the Analysis of Mecoprop (B166265)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) | epa.gov |

| Mobile Phase A | Water with 0.1% formic acid | epa.gov |

| Mobile Phase B | Methanol with 0.1% formic acid | epa.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govepa.gov |

| Limit of Detection (LOD) | 0.00008 - 0.0047 µg·L⁻¹ (in water) | nih.gov |

| Limit of Quantitation (LOQ) | 0.01 mg/kg (in soil) | epa.gov |

This compound is a chiral compound, existing as two enantiomers (R and S forms). nih.govnih.gov This is significant because the herbicidal activity is primarily associated with the (R)-(+)-enantiomer. researchgate.net Therefore, methods that can separate and quantify the individual enantiomers are important for environmental and toxicological studies.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the primary technique for this purpose. nih.govnih.gov Direct enantiomeric resolution has been successfully demonstrated on columns such as the Enantiopac (α1-acid glycoprotein) column and polysaccharide-based columns like those with derivatized cellulose (B213188). nih.govwindows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector for resolving a broad range of racemic compounds. windows.net

The mobile phase composition is optimized to achieve baseline separation of the R- and S-isomers. nih.gov The ability to separate the enantiomers allows for studies on enantioselective degradation in the environment, where microorganisms may preferentially degrade one form over the other. researchgate.net

Table 2: Chiral HPLC Methods for Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Description | Reference |

|---|---|---|

| Enantiopac (α1-acid glycoprotein) | Allows for direct enantiomeric resolution of the racemic herbicide. | nih.gov |

| N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine | Used for the separation of amide derivatives of the compound. | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | A classical and widely used chiral selector for enantiomer separations. | windows.net |

| Teicoplanin-based CSP | A glycopeptide chiral selector that provides baseline resolution of the R- and S-isomers. | nih.gov |

Spectroscopic and Spectrometric Characterization in Environmental Samples (e.g., UV-Vis absorption)

While mass spectrometry coupled with chromatography is the definitive tool for identification and quantification, other spectroscopic techniques play a role in characterization. UV-Vis absorption spectroscopy is routinely used as a detection method in HPLC analysis. researchgate.netnih.gov The compound exhibits UV absorption, which can be monitored at a specific wavelength (e.g., 254 nm) for detection as it elutes from the chromatography column. nih.gov The UV spectrum can provide initial characterization and can be useful in method development, though it lacks the specificity of mass spectrometry for complex environmental samples. researchgate.net

Development of Novel Biosensors and Immunoassays for Detection

There is a growing interest in the development of biosensors and immunoassays for the rapid, sensitive, and cost-effective detection of pesticides in the environment. mdpi.com These methods are based on the highly specific binding of biological recognition elements, such as antibodies (in immunoassays) or enzymes, to the target analyte.

While the development of electrochemical immunosensors and other biosensor types is an active area of research for many analytes, including various pesticides and environmental contaminants, specific and widely commercialized biosensors or immunoassays for this compound are not extensively documented in the provided search results. mdpi.com The principle of such a sensor would involve immobilizing a specific antibody on an electrode surface. The binding of the target compound would then generate a measurable signal (e.g., electrical or optical), allowing for its quantification. The development of such tools could offer a valuable alternative to traditional chromatographic methods for rapid screening purposes.

Evolved Resistance Mechanisms in Weeds

Physiological and Biochemical Basis of Herbicide Resistance

The ability of weeds to survive treatment with mecoprop (B166265) often stems from specific changes at the cellular and biochemical levels. These adaptations primarily involve alterations in the herbicide's target site or an enhanced ability of the plant to neutralize the chemical before it can cause significant harm.

The primary mode of action for synthetic auxin herbicides like mecoprop is the disruption of plant growth processes by binding to and overwhelming auxin receptors. researchgate.netnufarm.com However, some weed biotypes have evolved resistance through modifications in these target sites, which reduces the binding affinity of the herbicide. researchgate.net

Unlike herbicides that target a single enzyme, synthetic auxins interact with a suite of proteins, primarily from the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-box) and Aux/IAA families. researchgate.netnih.gov This multi-target nature makes the evolution of target-site resistance more complex. bioone.org Nevertheless, mutations in these protein families have been identified as a key mechanism of resistance to auxin herbicides. For instance, research on weeds resistant to other synthetic auxins has revealed specific genetic changes that lead to reduced herbicide sensitivity. A notable example is a 27-base pair deletion in an Aux/IAA gene identified in a biotype of Sisymbrium orientale (Indian hedge mustard), which confers resistance to both 2,4-D and dicamba. mountainscholar.org Such mutations alter the structure of the receptor proteins, preventing the herbicide from binding effectively and triggering the downstream herbicidal effects. While specific mutations conferring resistance exclusively to mecoprop are a subject of ongoing research, the principles derived from studies on other auxin herbicides are highly relevant.

Table 1: Documented Target-Site Resistance Mechanisms to Synthetic Auxin Herbicides

| Weed Species | Herbicide(s) | Target Gene Family | Specific Genetic Change | Reference(s) |

| Sisymbrium orientale | 2,4-D, Dicamba | Aux/IAA | 27 bp deletion in an Aux/IAA gene | mountainscholar.org |

| Kochia scoparia | Dicamba, Fluroxypyr | TIR1/AFB | Not specified | nih.gov |

| Arabidopsis thaliana (model plant) | 2,4-D, Picloram, Dicamba | TIR1/AFB | Mutations in TIR1 and AFB5 genes | researchgate.net |

Another prevalent mechanism of resistance is the enhanced ability of the weed to metabolize and detoxify the herbicide. ojcompagnie.comfao.org This non-target-site resistance prevents the active ingredient from reaching its site of action in a lethal concentration. mountainscholar.org The detoxification process typically occurs in multiple phases.

In the case of phenoxy herbicides like mecoprop, resistant plants often exhibit an increased rate of metabolic degradation. mountainscholar.org This can involve enzymatic processes that modify the herbicide molecule, rendering it non-toxic. Key enzyme families implicated in this process include Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). nih.govnih.gov For example, in a 2,4-D-resistant biotype of Amaranthus tuberculatus (common waterhemp), resistance was linked to a rapid metabolism of the herbicide. The primary detoxification pathway involved the hydroxylation of the 2,4-D molecule, followed by conjugation to a sugar moiety. mountainscholar.org

Studies on mecoprop-resistant Stellaria media (common chickweed) have also pointed towards enhanced metabolism as a likely resistance mechanism, separate from alterations at the target site. ojcompagnie.com These metabolic pathways are often part of the plant's general stress response and can confer cross-resistance to other herbicides with different modes of action. fao.org

Table 2: Examples of Enhanced Metabolism Conferring Herbicide Resistance

| Weed Species | Herbicide Class | Key Enzyme Families Involved | Metabolic Process | Reference(s) |

| Amaranthus tuberculatus | Phenoxy-carboxylic acid (2,4-D) | Cytochrome P450s | Hydroxylation followed by glucosylation | mountainscholar.org |

| Echinochloa crus-galli | Multiple (including synthetic auxins) | Cytochrome P450s, GSTs | Enhanced metabolism | nih.gov |

| Alopecurus myosuroides | Multiple | Cytochrome P450s, GSTs | Detoxification | fao.org |

Genetic Basis of Resistance Development (e.g., gene expression, gene amplification)

The evolution of herbicide resistance is fundamentally a genetic process. conicet.gov.ar It arises from the selection of pre-existing rare genetic traits or new mutations that confer a survival advantage in the presence of the herbicide. ucdavis.edu

The genetic mechanisms can include:

Point Mutations: A change in a single nucleotide in the DNA sequence of a target gene can result in an altered protein that is less sensitive to the herbicide. nih.gov This is a common form of target-site resistance. researchgate.net

Gene Deletions: As seen in the case of auxin resistance in Sisymbrium orientale, the loss of a segment of a gene can lead to a modified protein and subsequent resistance. mountainscholar.org

Gene Amplification: An increase in the number of copies of a target gene can lead to the overproduction of the target enzyme. nih.gov This means that a higher dose of the herbicide is required to inhibit the target and cause plant death.

Differential Gene Expression: Resistance can also be conferred by changes in the regulation of genes. conicet.gov.ar For instance, the upregulation of genes encoding detoxification enzymes like P450s and GSTs can lead to enhanced metabolism of the herbicide. nih.govnih.gov Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying these changes in gene expression in resistant weed populations. frontiersin.orgnih.gov

Research on Strategies for Mitigating Resistance Evolution

To combat the growing problem of herbicide resistance, researchers and agronomists advocate for integrated weed management (IWM) strategies. researchgate.net These strategies aim to reduce the selection pressure for resistance by diversifying weed control methods.

Key research-backed strategies include:

Herbicide Rotation and Mixtures: The rotation of herbicides with different modes of action is a cornerstone of resistance management. lovelandproducts.ca For weeds that have developed resistance to other herbicide groups, such as ALS inhibitors, mecoprop-p (B95672) can remain an effective control option. rothamsted.ac.ukcorteva.co.uk Using tank mixtures of herbicides with multiple effective modes of action can also delay the evolution of resistance. nih.gov

Cultural Practices: Implementing cultural practices that enhance crop competitiveness, such as adjusting planting density and using cover crops, can help suppress weed growth and reduce reliance on herbicides. researchgate.net

Scouting and Monitoring: Regularly scouting fields to detect resistant weed patches early allows for targeted management before they spread. nih.gov

Understanding the Genetic Basis: Continued research into the genetic and molecular basis of resistance provides crucial information for developing new herbicides and management strategies. nih.govclemson.edu By understanding the specific mutations and gene expression changes that confer resistance, it may be possible to design herbicides that are less prone to resistance evolution. nih.gov

Advanced Remediation Technologies and Environmental Management

Biological Remediation Approaches

Biological remediation leverages natural microbial and plant-based processes to break down or contain environmental contaminants. These methods are often considered cost-effective and environmentally friendly alternatives to traditional remediation techniques.

Phytoremediation Potential of Specific Plant Species

Phytoremediation is an emerging technology that utilizes green plants to remove, degrade, or stabilize contaminants from soil and water. ijcmas.comiamcountryside.comnih.gov The processes involved include phytoextraction, where plants absorb contaminants and translocate them to their harvestable tissues, and phytostabilization, where plants are used to immobilize pollutants in the soil, reducing their mobility and bioavailability. nih.govnih.gov

While specific studies on the phytoremediation of MCPP are limited, research on related contaminants and general phytoremediation principles provides insight into its potential. For instance, Indian Grass has been noted for its ability to detoxify common agrochemical residues like pesticides and herbicides. iamcountryside.com Furthermore, hyperaccumulator plants, which can absorb unusually large amounts of contaminants, are of particular interest. scirp.org Species such as Indian mustard (Brassica juncea) and Sunflower (Helianthus annuus) have demonstrated significant potential in accumulating various heavy metals and are known to produce high biomass, a desirable trait for effective phytoextraction. ijcmas.comnih.govscirp.orgresearchgate.netnih.govscirp.org Although these studies focus on metals, the underlying mechanisms of plant uptake and translocation are relevant for organic contaminants as well. The success of phytoremediation depends on factors like the plant species, contaminant concentration, and soil conditions. nih.gov

Bioaugmentation and Biostimulation Strategies for Enhanced Degradation

Bioaugmentation involves introducing pre-grown microbial cultures with specific degradation capabilities to a contaminated site, while biostimulation involves adding nutrients or other supplements to stimulate the activity of the indigenous microbial population. nih.govuts.edu.au Both strategies have shown promise for the enhanced degradation of MCPP.

Microbial degradation is a key process in the natural attenuation of MCPP in soil. researchgate.net Research has identified several bacterial strains and consortia capable of utilizing MCPP as a sole source of carbon and energy. A significant finding is that microbial communities often work synergistically to achieve degradation, where pure cultures alone may be ineffective. nih.govnih.gov For example, a community comprising Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus isolated from wheat root systems was shown to effectively degrade MCPP. nih.gov Other studies have isolated potent MCPP-degrading bacteria such as Alcaligenes denitrificans and Sphingomonas herbicidovorans, the latter of which can degrade both enantiomers of the chiral herbicide. nih.govojcompagnie.com

Bioaugmentation with such specialized microorganisms can significantly shorten the degradation lag phase from weeks to less than a day. nih.gov Biostimulation, on the other hand, can be achieved by adding nutrients. For instance, the addition of phosphate (B84403) has been shown to enhance the microbial breakdown of related phenoxy herbicides. alluvialsoillab.com The combination of bioaugmentation and biostimulation, along with the addition of organic matter, is considered a highly promising technology to accelerate the biodegradation of herbicide residues in soil. gaacademy.orgjmaterenvironsci.com

| Microorganism/Community | Degradation Capability | Key Findings |

| Sphingomonas herbicidovorans MH | Degrades both (R) and (S) enantiomers of MCPP. | Utilizes MCPP as a sole carbon and energy source; degrades the (S) enantiomer faster than the (R) enantiomer. ojcompagnie.com |

| Alcaligenes denitrificans | Degrades the (R)-(+)-isomer of MCPP. | Isolated as part of a three-member consortium; was eventually able to grow on MCPP as a pure culture after prolonged incubation. nih.gov |

| Alcaligenes sp. CS1 & Ralstonia sp. CS2 | Degrade (R/S)-MCPP rapidly. | Isolated from agricultural soils; also degrade other related herbicides like 2,4-D and MCPA. nih.gov |

| Synergistic Microbial Community | Degrades MCPP. | Comprised Pseudomonas spp., Alcaligenes sp., Flavobacterium sp., and Acinetobacter calcoaceticus; required combinations of two or more members for degradation. nih.govnih.gov |

Physicochemical Treatment Processes for Contaminated Water and Soil

Physicochemical treatments involve the use of physical forces and chemical reactions to remove or destroy contaminants. These methods are often faster than biological approaches and are particularly effective for treating contaminated water.

Advanced Oxidation Processes (AOPs) for Compound Mineralization

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize recalcitrant organic pollutants into simpler, less harmful substances like CO2 and water.

Several AOPs have proven effective for the degradation of MCPP in aqueous solutions:

UV/H₂O₂ and O₃/H₂O₂ : The combination of ultraviolet (UV) light or ozone (O₃) with hydrogen peroxide (H₂O₂) generates hydroxyl radicals that rapidly attack the MCPP molecule. Studies have determined the specific rate constants for these reactions, demonstrating their high efficiency. For example, the rate constant for the reaction of MCPP with hydroxyl radicals at 20°C is 6.6 x 10⁹ M⁻¹ s⁻¹.

Direct Photolysis (UV Irradiation) : MCPP can also be degraded by direct exposure to UV light. The quantum yield for this process is significantly influenced by pH, with higher degradation rates observed in the pH range of 5-9 compared to more acidic conditions (pH=3).

Ozonation : Treatment with ozone alone can also oxidize MCPP, although the reaction rate is slower compared to the radical-driven processes. The direct reaction rate constant for MCPP with ozone is 47.7 M⁻¹ s⁻¹.

Photocatalysis : This process uses a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals, leading to the degradation of organic pollutants. iamcountryside.com Photocatalysis is recognized as a sustainable, cost-effective, and environmentally friendly process for water treatment.

| Treatment Process | Mechanism | Key Findings for MCPP/Phenoxy Herbicides |

| UV/H₂O₂ | Generates hydroxyl radicals (•OH) via photolysis of H₂O₂. | Effective degradation; rate constant for MCPP + •OH is 6.6 x 10⁹ M⁻¹ s⁻¹. |

| O₃/H₂O₂ | Generates •OH radicals through the decomposition of ozone in the presence of H₂O₂. | Effective degradation; provides a powerful radical pathway for oxidation. |

| Direct UV Photolysis | Direct absorption of UV photons by the MCPP molecule leads to its breakdown. | Quantum yield is pH-dependent; 0.150 mol Eins⁻¹ at pH 5-9. |

| Ozonation | Direct oxidation by molecular ozone. | Slower than radical pathways; rate constant for MCPP + O₃ is 47.7 M⁻¹ s⁻¹. |

| Photocatalysis | Generation of •OH radicals on the surface of a semiconductor catalyst (e.g., TiO₂) under UV light. | A promising, eco-friendly method for mineralizing organic pollutants. |

Adsorption and Filtration Technologies

Adsorption and filtration are widely used physical separation processes for removing contaminants from water. Adsorption involves the accumulation of substances onto the surface of a solid material (adsorbent), while filtration physically separates solids from fluids by passing them through a filter medium.

Adsorption : Activated carbon is a common and effective adsorbent for removing organic contaminants due to its porous structure and large surface area. Granular activated carbon (GAC) has been shown to effectively adsorb the related herbicide MCPA. nih.gov Other materials, such as polymer resins (e.g., Lewatit VP OC 1163) and advanced materials like metal-organic frameworks (MOFs), have also been investigated for the removal of phenoxyacetic herbicides. The efficiency of adsorption is influenced by the chemical properties of the herbicide, such as its pKa and solubility.

Filtration : Rapid sand filters, a common technology in drinking water treatment, have proven effective at removing MCPP from groundwater. nih.gov In full-scale applications, MCPP was removed to below detection limits. This removal was attributed primarily to microbial degradation occurring within the sand filters, which act as a biofilm carrier, rather than just physical filtration or sorption. nih.gov This highlights the potential of combining physical filtration with biological processes for effective remediation.

Integrated Environmental Management Frameworks for Herbicide Residues

Effective management of herbicide residues like MCPP requires a holistic and integrated approach rather than relying on a single technology. gaacademy.orgjmaterenvironsci.com Integrated Environmental Management (IEM) frameworks aim to combine various strategies to prevent contamination, manage existing residues, and restore affected ecosystems.

Key components of an integrated framework for MCPP residues include:

Cultural and Mechanical Practices : Implementing agricultural best practices such as crop rotation and appropriate tillage can help manage and reduce the buildup of herbicide residues in soil. gaacademy.org

Enhanced Degradation : This involves actively promoting the breakdown of herbicides in the soil. A promising strategy is the combined use of bioaugmentation and biostimulation, where specific MCPP-degrading microbes are introduced along with nutrients and organic matter to accelerate biodegradation. alluvialsoillab.comgaacademy.orgjmaterenvironsci.com

Combining Remediation Technologies : For heavily contaminated sites, an integrated approach may involve using physicochemical methods like AOPs or adsorption to treat contaminated water (e.g., runoff or leachate), while employing biological methods like phytoremediation and microbial degradation for the soil itself.

Resistance Management : To ensure the long-term efficacy of herbicides and prevent the development of resistant weeds, strategies should include rotating herbicides with different modes of action and using them as part of a broader Integrated Weed Management (IWM) program. jmaterenvironsci.com

Ultimately, a sustainable management strategy for MCPP involves minimizing its release into the environment through judicious use and employing a combination of biological and physicochemical remediation techniques tailored to specific site conditions. gaacademy.orgjmaterenvironsci.com

Emerging Research Frontiers and Future Directions

Application of Omics Technologies (Genomics, Metabolomics, Proteomics) in Understanding Compound-Environment Interactions

"Omics" technologies offer a system-wide view of biological processes, providing unprecedented insight into how 2-(2-Chloro-6-methylphenoxy)propanoic acid interacts with ecosystems at the molecular level. These approaches move beyond studying isolated components to analyzing the entire collection of genes, metabolites, or proteins within an environmental context. researchgate.netnih.gov

Genomics: Genomic studies are crucial for identifying the microorganisms and the specific genes responsible for the biodegradation of this compound. Research has identified several genes, such as tfdA, rdpA, sdpA, and cadA, that encode enzymes capable of initiating the breakdown of phenoxyalkanoic acid herbicides. nih.gov For instance, studies have shown that the rdpA gene is involved in degrading the R-isomer of mecoprop (B166265), while tfdA and sdpA are implicated in the breakdown of both R- and S-isomers. nih.gov By sequencing the DNA from soil samples, scientists can assess the genetic potential of a microbial community to degrade the compound and understand how its presence shapes microbial diversity. nih.gov This has led to the identification of specific bacterial groups, like Beta- and Gammaproteobacteria, and even particular species such as Burkholderia glathei, in the degradation process. nih.gov

Proteomics and Metaproteomics: Proteomics is the large-scale study of proteins, and when applied to environmental samples, it is called metaproteomics. nih.gov This technology identifies the proteins being actively expressed by the microbial community, providing a direct link between genetic potential (genomics) and ecosystem function. mdpi.com In the context of this compound, metaproteomics can identify the specific enzymes that catalyze its degradation. mdpi.com It can also reveal how the herbicide affects the broader functional activities of the soil microbiome, such as proteins involved in nutrient metabolism or stress responses. mdpi.comfrontiersin.org This provides a more dynamic view of microbial activity compared to genomics alone, showing what processes are actually occurring at a given time. nih.gov

| Omics Technology | Primary Focus | Application to this compound | Key Findings/Genes Identified |

|---|---|---|---|

| Genomics | Genes and genetic potential of organisms | Identifies microbial communities and genes responsible for degradation. | tfdA, rdpA, sdpA, cadA genes; Burkholderia and Proteobacteria species. nih.gov |

| Metabolomics | Metabolites and biochemical activity | Tracks degradation pathways and impact on soil's chemical profile. | Identification of metabolites like 4-chloro-2-methylphenol (B52076). researchgate.net |

| Proteomics | Proteins and functional activity of organisms | Identifies active enzymes and functional response of the microbiome. | Reveals proteins involved in degradation and cellular stress responses. mdpi.com |

Development of Predictive Models for Environmental Behavior and Risk Assessment

Predictive modeling is becoming an indispensable tool for forecasting the environmental fate of this compound and assessing its potential risks. These models use mathematical equations to simulate processes like leaching, degradation, and transport in soil and water systems.

Models for environmental behavior often incorporate key chemical and environmental parameters to estimate the compound's persistence and mobility. service.gov.uk For this compound, important parameters include its soil-water partition coefficient (Kd), which is influenced by the fraction of organic carbon (fOC) in the soil, and its degradation half-life. service.gov.uk The UK's Environment Agency notes that while biodegradation is a significant attenuation mechanism, its rate decreases rapidly with soil depth, making it a less reliable factor in subsoil and groundwater risk assessments. service.gov.uk Therefore, conservative models may focus on sorption as the primary retardation mechanism. service.gov.uk

Risk assessment frameworks, such as those used by the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA), rely on these models to estimate potential exposure levels for non-target organisms and ecosystems. nih.govepa.gov For example, models can predict bystander and resident exposure to the compound's vapor, which can then be compared against the Acceptable Operator Exposure Level (AOEL) to determine risk. nih.gov Machine learning approaches, such as Random Forest classifiers and decision-tree models, are also emerging as powerful tools for predicting environmental contamination levels based on various environmental and socioeconomic indicators. mdpi.comscholasticahq.com These models can capture complex, non-linear interactions that traditional regression models might miss, offering a more nuanced prediction of where contamination is likely to occur. scholasticahq.com

| Model Parameter | Description | Relevance to this compound |

|---|---|---|

| Half-life (DT50) | The time it takes for 50% of the compound to degrade. | Varies from 3 to 21 days in topsoil, but increases significantly with depth. beyondpesticides.orgresearchgate.net |

| Partition Coefficient (Kd) | Ratio of the compound's concentration in soil versus in water at equilibrium. | Indicates its tendency to sorb to soil particles, reducing mobility. service.gov.uk |

| Organic Carbon Partition Coefficient (Koc) | Normalizes the partition coefficient to the organic carbon content of the soil. | Used to predict sorption in different soil types based on organic matter. service.gov.uk |

| Vapor Pressure | The tendency of a compound to volatilize into the air. | Affects its potential for atmospheric transport and inhalation exposure. mdpi.com |

Green Chemistry Approaches in Herbicide Design and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the agrochemical industry, aiming to design and manufacture herbicides that are both effective and environmentally benign. jddhs.comresearchgate.net This involves a holistic approach to the chemical's lifecycle, from its synthesis to its ultimate fate in the environment. mdpi.com

Regarding sustainable synthesis, green chemistry focuses on reducing waste, minimizing energy consumption, and using less hazardous substances. jddhs.commdpi.com This includes:

Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like water or bio-based solvents reduces pollution and health hazards. jddhs.commdpi.com

Catalysis: Employing highly efficient catalysts, including biocatalysts (enzymes), can enable reactions to occur under milder conditions with less waste compared to traditional chemical processes. researchgate.net

Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable, bio-based feedstocks can lower the carbon footprint of herbicide production. researchgate.net

These approaches aim to create a new generation of weed management solutions that are not only effective but also aligned with the goals of sustainable agriculture.

Interdisciplinary Research on Environmental Impact Mitigation

Addressing the complex environmental challenges posed by herbicides like this compound requires collaboration across multiple scientific disciplines. Interdisciplinary research brings together experts from fields such as chemistry, microbiology, ecology, engineering, and soil science to develop comprehensive strategies for impact mitigation.

One major focus of this research is bioremediation. This involves harnessing natural microbial processes to clean up contaminated environments. researchgate.net Studies have investigated how to stimulate native microbial populations in soil and water to enhance the degradation of the herbicide. researchgate.net This can involve adding nutrients or other substrates to boost microbial activity, a process known as biostimulation. researchgate.net

Furthermore, research on the non-agricultural sources of the compound, such as runoff from treated lawns and disposal in landfills, highlights the need for collaboration between environmental scientists, urban planners, and policymakers. researchgate.net Identifying these contamination pathways is essential for developing effective management and mitigation strategies that encompass both consumer and producer responsibility. researchgate.net By integrating knowledge from diverse fields, researchers can create more robust and sustainable solutions to manage the environmental footprint of herbicides.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2-(2-Chloro-6-methylphenoxy)propanoic acid in experimental samples?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantification due to its sensitivity to phenolic derivatives.

- Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation using diazomethane) improves volatility for accurate mass analysis .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity, focusing on the chlorinated aromatic and propanoic acid moieties.

- High-Resolution Mass Spectrometry (HRMS) matches the exact mass (214.0464 Da) for molecular ion validation .

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ | |

| Exact Mass | 214.0397 Da | |

| LogP | 2.69 | |

| Boiling Point | 329.3 ± 27.0 °C |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and Tyvek® suits to prevent dermal exposure. Safety goggles and face shields are mandatory during weighing .

- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks. Local exhaust ventilation is advised for powder handling .